1-(methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(Methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a compound that features a trifluoromethyl group, a benzylthio group, and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as Umemoto’s reagents or through radical trifluoromethylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides (e.g., NaCl, KBr) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
1-(Methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)-2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
1-(Methylsulfonyl)-2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
1-(Methylsulfonyl)-2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2S2/c1-21(18,19)17-7-6-16-11(17)20-8-9-2-4-10(5-3-9)12(13,14)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJFXTYHXPDATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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